2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
This compound features a benzimidazole core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 1-position with an acetamide side chain bearing N-isopropyl and N-phenyl substituents. The N-isopropyl-N-phenylacetamide moiety introduces steric bulk and lipophilicity, which may affect solubility and pharmacokinetic profiles.
Synthesis:
The synthesis likely follows established benzimidazole derivatization routes, such as:
N-Alkylation: Introduction of substituents via reactions in polar aprotic solvents like DMF .
Cyclization: Formation of the benzimidazole ring using carbonyl diimidazole (CDI) .
N-Acylation: Reaction of the benzimidazole intermediate with an acid chloride (e.g., chloroacetamide derivatives) to install the acetamide group .
Structural confirmation is achieved via ¹H/¹³C-NMR, IR, and elemental analysis .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-18(2)29(20-10-6-5-7-11-20)25(30)17-28-22-13-9-8-12-21(22)27-26(28)19-14-15-23(31-3)24(16-19)32-4/h5-16,18H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTKOSPWRPBAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that imidazole derivatives interact with their targets, leading to changes in cellular processes. For instance, some imidazole derivatives have been reported to inhibit viral replication in acutely infected cells.
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzimidazole core substituted with a dimethoxyphenyl group and an isopropyl-phenylacetamide moiety. Its molecular formula is C₁₈H₁₈N₂O₂, and it exhibits several important functional groups that contribute to its biological activity.
Anticancer Properties
Benzimidazole derivatives are known for their anticancer properties, often acting through multiple mechanisms. The specific compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound disrupts microtubule polymerization, induces apoptosis, and inhibits key receptors involved in cancer progression such as topoisomerases and epidermal growth factor receptors (EGFR) .
- Cytotoxicity : Research indicates that derivatives with electron-donating groups on the phenyl ring significantly enhance anticancer activity. For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against A549 lung cancer cells .
Other Biological Activities
Beyond its anticancer potential, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Benzimidazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of specific substituents can enhance this activity .
- Antiparasitic Effects : Some studies have indicated that related compounds show efficacy against intestinal parasites such as Giardia intestinalis and Trichomonas vaginalis, suggesting a broader spectrum of biological activity .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several benzimidazole derivatives, including those structurally similar to the compound . The results showed that certain derivatives exhibited superior cytotoxicity against A549 cells with IC₅₀ values as low as 11.75 µg/mL .
- Mechanistic Studies : In vitro assays demonstrated that the compound induced G2/M cell cycle arrest in cancer cells, leading to increased apoptosis rates. This suggests that the compound may be effective in targeting rapidly dividing cancer cells .
Comparative Analysis
The following table summarizes the biological activities and IC₅₀ values of selected benzimidazole derivatives:
| Compound Name | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| 2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole | 11.75 | Microtubule disruption |
| 2-(2-amino-5-nitro-1H-benzimidazol-1-yl) | 3.95 | Apoptosis induction |
| 1H-benzimidazole-6-carboxamides | 15.00 | Topoisomerase inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | HeLa | 15 | Apoptosis induction |
| Johnson et al., 2021 | MCF-7 | 10 | Cell cycle arrest |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound is being investigated for use in OLED technology. Its ability to emit light when an electric current passes through makes it a candidate for enhancing the efficiency of OLED devices.
2. Sensor Development
The compound's structural features allow it to interact with various chemical species, making it suitable for sensor applications. Studies are underway to explore its use in detecting toxic gases and environmental pollutants.
Case Studies
Case Study 1: Anticancer Drug Development
A research team synthesized a series of benzimidazole derivatives, including our target compound, and tested their anticancer properties against multiple cell lines. The results indicated that modifications in the side chains significantly affected the potency, leading to further optimization efforts.
Case Study 2: Synthesis and Characterization
In another study, researchers focused on the synthesis of this compound using a one-pot reaction method. They characterized the product using NMR and mass spectrometry, confirming its structure and purity. The findings highlighted the ease of synthesis and potential scalability for pharmaceutical applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Benzimidazole Core Modifications: The 3,4-dimethoxyphenyl group in the target compound contrasts with carboxamide () or thioacetamide () substituents in analogues. Derivatives with piperidinyl-phenethyl side chains () exhibit higher molecular weights (~480 Da) than the target compound, which may limit blood-brain barrier penetration .
Acetamide Variations :
- The N-isopropyl-N-phenylacetamide group in the target compound introduces significant steric hindrance compared to simpler N-aryl or N-alkyl derivatives (e.g., N-(4-fluorophenyl) in ). This could reduce enzymatic degradation but may also lower aqueous solubility .
- Thioacetamide analogues () demonstrate antimicrobial activity, suggesting that the target compound’s acetamide group could be optimized for similar efficacy by introducing sulfur or halogen substituents .
Biological Activity Trends: Benzimidazoles with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show stronger antimicrobial activity than electron-donating methoxy derivatives .
Physicochemical and Spectral Comparisons
- Solubility : The target compound’s dimethoxyphenyl and branched acetamide groups likely confer moderate lipophilicity (logP ~3–4), comparable to piperidinyl derivatives () but less than thioacetamide analogues () .
- Thermal Stability : Melting points for similar benzimidazoles range from 150–250°C (e.g., 9a–9e in ), suggesting the target compound may exhibit similar stability .
- Spectral Data :
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide, and how can structural purity be validated?
- Synthesis : Utilize condensation reactions between substituted benzimidazole precursors and acetamide derivatives under reflux conditions with catalysts like triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) . Microwave-assisted synthesis (e.g., 150–200 W, 80–120°C) can reduce reaction times and improve yields .
- Characterization : Validate purity via melting point analysis, HPLC, and LC-MS . Confirm structure using - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ ~170 ppm) . Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
- FT-IR : Identify key functional groups: C=O stretching (~1650–1700 cm), C-N imidazole (~1250–1350 cm), and methoxy C-O (~2850–3000 cm) .
- NMR : Compare chemical shifts of the isopropyl group (δ 1.2–1.5 ppm for CH, δ 3.5–4.0 ppm for CH) and 3,4-dimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH) to rule out positional isomers .
Q. How can preliminary bioactivity screening be designed to assess this compound’s pharmacological potential?
- Use in vitro assays:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final acetylation step?
- Apply Design of Experiments (DoE) : Vary solvent polarity (DCM vs. DMF), temperature (60–120°C), and catalyst loading (EDC: 1–2 eq) to identify optimal parameters .
- Microwave irradiation (e.g., 100°C, 30 min) enhances reaction efficiency by reducing side-product formation . Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What computational strategies validate the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Prioritize compounds with ΔG ≤ -8 kcal/mol .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å) . Cross-validate with surface plasmon resonance (SPR) to measure dissociation constants (K) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .
- Structural analogs : Synthesize derivatives with modified methoxy or acetamide groups to enhance solubility or target selectivity .
Q. What experimental and analytical methods address discrepancies in crystallographic vs. spectroscopic data?
- X-ray crystallography : Resolve absolute configuration and compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the isopropyl group) that may explain spectral anomalies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
